Tetramethylammonium perchlorate

Overview

Description

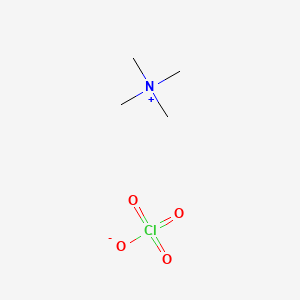

Tetramethylammonium perchlorate is a perchlorate salt with the chemical formula (CH₃)₄NClO₄. It appears as a white crystalline powder and is known for its strong oxidizing properties. This compound is used in various fields, including organic synthesis, chromatography, and electrochemistry .

Mechanism of Action

Target of Action

Tetramethylammonium perchlorate is a perchlorate salt with a condensed formula [N(CH3)4]+ ClO4− It is used as an intermediate in organic synthesis, in chromatography, and as a supporting electrolyte in electrochemistry .

Mode of Action

It is known that the combustion of perchlorates of methyl ammonium derivatives is formed from the competition of processes in the gas and condensed phases . In the implementation of the gas-phase combustion mechanism, very large evaporation enthalpies of salts play a huge role in the stability of salt combustion .

Biochemical Pathways

Perchlorate is known to be a persistent pollutant with a high potential for endocrine disruption in humans and biota . It inhibits iodine fixation, which is a major reason for eliminating this pollutant from ecosystems .

Result of Action

Perchlorate is known to alter hormonal balances and impede human reproduction and development . Exposure to ammonium perchlorate has been reported to lead to hypothyroidism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in biosorption, the capacity of perchlorate sorption by the microbial system is regulated by several environmental factors, such as pH, temperature, salt concentration, presence of metabolic inhibitors or electron acceptors, nutritional conditions, and time of contact .

Biochemical Analysis

Biochemical Properties

Tetramethylammonium perchlorate plays a significant role in biochemical reactions, particularly in the field of electrochemistry. It acts as a supporting electrolyte, which helps in maintaining the ionic strength of the solution and stabilizing the electric field during electrochemical processes . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with laccase, a ligninolytic enzyme, enhancing its activity in the presence of cellulose and hemicellulase amendments

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect nicotinic and muscarinic acetylcholine receptors, initially stimulating and then blocking neurotransmission in sympathetic and parasympathetic ganglia . This dual action can lead to depolarization and subsequent inhibition of neurotransmission, impacting cellular communication and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific receptors and enzymes, modulating their activity. For example, it acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands . This binding interaction leads to changes in enzyme activity, receptor function, and gene expression, ultimately influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including respiratory failure and death in animal studies . These dosage-dependent effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For example, it has been shown to interact with UDP-glucose 4-epimerase, an enzyme involved in carbohydrate metabolism . These interactions can lead to changes in metabolic pathways, impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound is transported through a combination of simple diffusion and carrier-mediated transport . It can accumulate in specific tissues, influencing its localization and activity. Studies have shown that this compound can be absorbed rapidly, with nearly 100% absorption occurring within 60 to 90 minutes in certain tissues .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, influencing its biochemical effects. For instance, it has been observed to localize in the cytoplasm and interact with various cellular components

Preparation Methods

Tetramethylammonium perchlorate can be synthesized by mixing cold, dilute perchloric acid with cold tetramethylammonium hydroxide. This reaction results in the formation of a white precipitate, which is the desired compound . The reaction conditions typically involve maintaining low temperatures to ensure the stability of the reactants and products.

In industrial settings, the production of this compound follows similar principles but may involve larger-scale equipment and more controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Tetramethylammonium perchlorate undergoes various chemical reactions, including:

Oxidation: Due to its strong oxidizing nature, it can participate in oxidation reactions where it acts as an oxidizing agent.

Reduction: Although less common, it can be reduced under specific conditions.

Substitution: It can undergo substitution reactions where the perchlorate ion is replaced by other anions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethylammonium perchlorate has several scientific research applications:

Biology: It can be used in studies involving ion exchange and membrane transport due to its ionic nature.

Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.

Comparison with Similar Compounds

Tetramethylammonium perchlorate can be compared with other quaternary ammonium salts such as:

Tetramethylammonium chloride: Similar in structure but with chloride as the anion.

Tetramethylammonium hydroxide: Used in similar applications but with hydroxide as the anion.

Trimethylammonium perchlorate: Another perchlorate salt with slightly different properties.

The uniqueness of this compound lies in its strong oxidizing properties and its specific applications in electrochemistry and organic synthesis .

Biological Activity

Tetramethylammonium perchlorate (TMAP) is a quaternary ammonium salt with the chemical formula . It has garnered attention in various fields, including organic synthesis and electrochemistry, but its biological activity, particularly concerning its effects on human health and the environment, remains a critical area of study.

TMAP can be synthesized by mixing cold, dilute perchloric acid with cold tetramethylammonium hydroxide, resulting in a white precipitate. Its applications range from serving as an electrolyte in electrochemical processes to being used as an intermediate in organic synthesis .

Thyroid Hormone Disruption

One of the most significant biological activities of TMAP relates to its perchlorate ion component. Perchlorate ions can disrupt thyroid hormone production by competing with iodide ions for uptake in the thyroid gland. This interference can lead to decreased levels of thyroid hormones, which are crucial for metabolic regulation .

Research indicates that exposure to perchlorate is associated with alterations in thyroid function, particularly at elevated concentrations. For instance, a study found that urinary perchlorate concentrations were significantly higher in individuals with nodular goiter and papillary thyroid carcinoma compared to controls, suggesting a potential link between perchlorate exposure and thyroid-related health issues .

Toxicological Studies

Toxicological assessments have shown that TMAP can exhibit varying degrees of toxicity depending on the dosage and exposure duration. In animal studies, symptoms such as tremors and respiratory failure were observed at high doses, indicating acute toxicity . Chronic exposure studies suggest that while acute effects are notable, long-term administration at non-lethal doses may not result in significant toxic effects .

Epidemiological Studies

Several epidemiological studies have investigated the relationship between perchlorate exposure and thyroid conditions. A notable study reported a positive association between perchlorate levels and the incidence of papillary thyroid carcinoma (PTC), highlighting a non-linear dose-response relationship. The findings suggested that higher urinary perchlorate concentrations correlated with increased risk for PTC while showing no significant association with nodular goiter or other thyroid tumors .

| Study | Findings |

|---|---|

| Study 1 | Positive correlation between urinary perchlorate and PTC incidence. |

| Study 2 | No significant adverse effects on thyroid function at lower exposure levels. |

| Study 3 | Acute toxicity observed in animal models at high doses. |

Environmental Impact

TMAP's environmental impact is also noteworthy. As a component of various industrial processes, its presence in wastewater can lead to environmental contamination. Biological degradation studies indicate that certain microorganisms can metabolize perchlorates under anaerobic conditions, suggesting potential bioremediation pathways for contaminated sites .

Properties

IUPAC Name |

tetramethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.ClHO4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWKIFAQRXNZCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[N(CH3)4]ClO4, C4H12ClNO4 | |

| Record name | Tetramethylammonium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetramethylammonium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Tetramethylammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5062502 | |

| Record name | Tetramethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | Tetramethylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2537-36-2 | |

| Record name | Tetramethylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2537-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylammonium perchlorate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K76T85VMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.